molecular formula C11H12O3 B177081 3-(4-Methylbenzoyl)propionic acid CAS No. 4619-20-9

3-(4-Methylbenzoyl)propionic acid

Cat. No.: B177081
CAS No.: 4619-20-9
M. Wt: 192.21 g/mol
InChI Key: OEEUWZITKKSXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylbenzoyl)propionic acid typically involves a Friedel-Crafts acylation reaction. This process introduces an acyl group into the aromatic ring using an acylating agent (such as an acyl halide or carboxylic acid anhydride) and a strong Lewis acid catalyst like aluminum chloride . The reaction conditions often include:

    Toluene: as the solvent

    Succinic anhydride: as the acylating agent

    Anhydrous aluminum chloride: as the catalyst

    Dichloromethane: as the reaction medium

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylbenzoyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Methylbenzoyl)propionic acid has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 3-(4-Methylbenzoyl)propionic acid is unique due to its specific structural features, such as the presence of a methyl group on the aromatic ring and a propionic acid side chain. These features influence its reactivity and applications, making it distinct from similar compounds .

Properties

IUPAC Name

4-(4-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEUWZITKKSXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00288225
Record name 3-(4-Methylbenzoyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4619-20-9
Record name 4-Methyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4619-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methylphenyl)-4-oxobutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004619209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4619-20-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Methylbenzoyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-METHYLPHENYL)-4-OXOBUTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYB7JU7CMX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Toluene 10b (99.9%, 5.5 eq) was reacted with succinic anhydride (99%, 1 eq) and AlCl3 (95%, 2 eq) for 24 h according to the general procedure. Yellow crystals of 11b were obtained in 75% yield. 1H-NMR: 7.88 (d, 2H, J=8.2 Hz, Ar--H); 7.26 (d, 2H, J=4.8 Hz, Ar--H); 3.29 (t, 2H, J=6.6 Hz, CH2CH2COOH); 2.80 (t, 2H, J=6.6 Hz, CH2CH2COOH); 2.41 (s, 3H, CH3). 13C-NMR: 192.44; 178.70; 144.13; 133.91; 129.29; 128.14; 33.02; 28.06; 21.63.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylbenzoyl)propionic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Methylbenzoyl)propionic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Methylbenzoyl)propionic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Methylbenzoyl)propionic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Methylbenzoyl)propionic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Methylbenzoyl)propionic acid
Customer
Q & A

Q1: What makes 3-(4-methylbenzoyl)propionic acid interesting for corrosion inhibition?

A: this compound (also known as HL1) shows promise as a corrosion inhibitor due to its ability to form stable complexes with iron(III). Research suggests that this interaction involves the carboxylate group of HL1 binding to two iron(III) ions, along with hydrogen bonding between its 4-keto group and surface hydroxy groups. [] This binding, along with the close packing of the aromatic rings, potentially creates a hydrophobic barrier on the iron surface, inhibiting corrosion. []

Q2: How does the structure of this compound relate to its potential as a building block for other compounds?

A: The structure of this compound makes it a versatile building block for synthesizing various heterocyclic compounds with potential biological activities. One study demonstrated its use in creating pyrazole-based derivatives, including pyrrolone, pyridazinone, and imidazole derivatives. [] This versatility stems from the presence of both a ketone and a carboxylic acid functional group, allowing for diverse chemical reactions and modifications. []

Q3: What is the mechanism of action of KE298 (2-acetylthiomethyl-3-(4-methylbenzoyl)propionic acid) in rheumatoid arthritis?

A: KE298, a derivative of this compound, has shown promising results in suppressing rheumatoid arthritis (RA) disease activity. [] Studies suggest that KE298 inhibits the proliferation of RA synovial fibroblast-like cells and reduces the production of proinflammatory cytokines and MMP-1 (a key enzyme in joint destruction) primarily by suppressing their gene transcription. [] This effect appears to be mediated through the downregulation of the AP-1 transcription factor, highlighting a potential molecular target for KE298's therapeutic effect in RA. []

Q4: What are the implications of using molecular modeling to study this compound and its derivatives?

A: Molecular modeling plays a crucial role in understanding the behavior and interactions of this compound and its derivatives. Researchers have used molecular modeling techniques to investigate the accuracy of empirical force fields in predicting the low-energy conformations of this compound, comparing the results with crystallographic data. [] Additionally, molecular dynamics simulations have been employed to explore structure-activity relationships in films of physisorbed friction modifiers derived from this molecule. [] These computational approaches provide valuable insights into the molecular mechanisms underlying the observed properties and guide the development of new derivatives with improved characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.